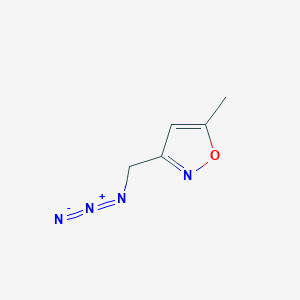

3-(Azidomethyl)-5-methyl-1,2-oxazole

概要

説明

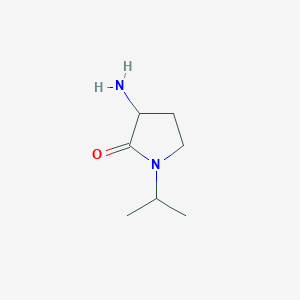

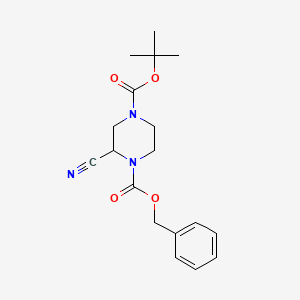

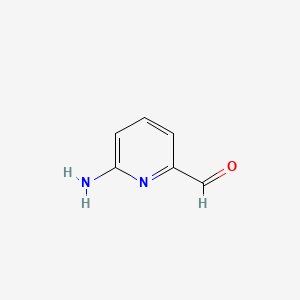

The compound 3-(Azidomethyl)-5-methyl-1,2-oxazole is a heterocyclic molecule that contains an oxazole ring, a five-membered aromatic ring with oxygen and nitrogen atoms, and an azidomethyl functional group attached to it. This structure is of interest due to the presence of the azide group, which is known for its high reactivity and utility in various chemical reactions, particularly in the synthesis of nitrogen-rich compounds.

Synthesis Analysis

The synthesis of azide-containing heterocycles, such as 3-(Azidomethyl)-5-methyl-1,2-oxazole, often involves the use of sodium azide or other azide sources to introduce the azide group into the molecule. For example, in the synthesis of azido-1,2,4-triazoles, triaminoguanidine hydrochloride is used in combination with a carboxylic acid to introduce the azide functionality . Similarly, the synthesis of azido-derivatives of 1H-1,2,4-triazole involves the use of azide sources . Although these examples do not directly describe the synthesis of 3-(Azidomethyl)-5-methyl-1,2-oxazole, they provide insight into the general methods that could be applied to synthesize azide-containing heterocycles.

Molecular Structure Analysis

The molecular structure of azide-containing heterocycles is characterized by the presence of the azide group, which significantly influences the electronic and steric properties of the molecule. The crystal structures of related compounds, such as 5-azido-3-nitro-1H-1,2,4-triazole and its derivatives, have been determined by low-temperature single-crystal X-ray diffraction, which provides detailed information about the molecular geometry and intermolecular interactions . These structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Azide groups in heterocycles are known for their participation in a variety of chemical reactions. For instance, azoisoxazoles have been used as reagents for the selective esterification of benzylic alcohols and phenols under Mitsunobu conditions . The azide functionality can also undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form 1,2,3-triazoles, which are valuable in medicinal chemistry . These reactions highlight the versatility of azide-containing heterocycles in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of azide-containing heterocycles are influenced by the high nitrogen content and the presence of the azide group. These compounds often exhibit high reactivity and can have significant thermal sensitivity. The thermal decomposition of azido-1,2,4-triazoles, for example, has been studied both theoretically and experimentally to obtain kinetic data and understand their stability . The high nitrogen content also suggests potential applications in energetic materials. Additionally, the spectroscopic characterization of these compounds provides valuable information about their electronic structures and can aid in the identification and analysis of their chemical behavior .

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and any other hazards it might pose, as well as appropriate safety precautions for handling and storage.

将来の方向性

This would involve a discussion of areas for further research, such as potential applications of the compound, unanswered questions about its properties or behavior, or new methods for its synthesis or analysis.

I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!

特性

IUPAC Name |

3-(azidomethyl)-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c1-4-2-5(8-10-4)3-7-9-6/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJOVJVWIVBYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634178 | |

| Record name | 3-(Azidomethyl)-5-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azidomethyl)-5-methyl-1,2-oxazole | |

CAS RN |

154016-53-2 | |

| Record name | 3-(Azidomethyl)-5-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。